molecular formula C16H12FN3O2S B2594236 4-fluoro-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 886908-17-4

4-fluoro-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2594236
CAS No.: 886908-17-4
M. Wt: 329.35
InChI Key: QDPYTDSKRYETHK-UHFFFAOYSA-N
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Description

4-Fluoro-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide is a 1,3,4-oxadiazole derivative featuring a benzamide backbone substituted with a fluorine atom at the para position and a 2-(methylthio)phenyl group on the oxadiazole ring. This compound belongs to a class of heterocyclic molecules known for diverse biological activities, including enzyme inhibition, antifungal, and cytotoxic properties . The methylthio (-SCH₃) and fluoro substituents contribute to its electronic and steric profile, influencing its reactivity and interactions with biological targets.

Properties

IUPAC Name

4-fluoro-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O2S/c1-23-13-5-3-2-4-12(13)15-19-20-16(22-15)18-14(21)10-6-8-11(17)9-7-10/h2-9H,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDPYTDSKRYETHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of 2-(methylthio)benzoic acid hydrazide with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane or chloroform.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

    Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, iron powder

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Substituted benzamides

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity :
    • Compounds containing oxadiazole moieties have been shown to exhibit significant anticancer properties. Research indicates that they may inhibit various enzymes and growth factors involved in tumor progression, such as telomerase and topoisomerase .
    • A study highlighted the synthesis of new oxadiazole derivatives that demonstrated potent anticancer activity against different cancer cell lines, suggesting that 4-fluoro-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide could be a promising candidate for further development in cancer therapy .
  • Antimicrobial Properties :
    • The compound's structure allows it to interact with bacterial enzymes and disrupt cell wall synthesis. Studies have reported that related oxadiazole derivatives exhibit broad-spectrum antimicrobial activity against various pathogens .
    • The agar-well diffusion method has been used to assess the antibacterial properties of these compounds, showing significant inhibition zones against bacteria such as Staphylococcus aureus and Escherichia coli .
  • Inhibition of Kinases :
    • Recent research has identified oxadiazole derivatives as potential inhibitors of RET kinase, which is implicated in several cancers. The modification of the oxadiazole structure can enhance potency against this target, making it a subject of interest for developing targeted cancer therapies .

Case Studies

  • Case Study on Anticancer Efficacy :
    • A study evaluated various oxadiazole derivatives for their anticancer efficacy using MTT assays on different cancer cell lines. Compounds similar to this compound showed IC50 values in the micromolar range against breast and lung cancer cells, indicating significant cytotoxicity .
  • Case Study on Antimicrobial Activity :
    • In another investigation focused on antimicrobial activity, a series of oxadiazole derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications enhanced antibacterial potency, with some compounds achieving MIC values lower than standard antibiotics .

Mechanism of Action

The mechanism of action of 4-fluoro-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit enzymes such as topoisomerases or kinases, leading to the disruption of DNA replication and cell division. Additionally, its antimicrobial properties may result from its ability to interfere with bacterial cell wall synthesis or protein function.

Comparison with Similar Compounds

Data Tables

Table 1: Structural Comparison of Key Analogs

Compound Oxadiazole Substituent Benzamide Substituent Biological Activity
Target Compound 2-(Methylthio)phenyl 4-Fluoro Potential enzyme inhibition
7c () Phenyl 4-Fluoro Not reported
6a () 4-(Ethylthio)phenyl Sulfonylbenzamide hCA II inhibition
LMM5 () 5-[(4-Methoxyphenyl)methyl] Sulfamoylbenzamide Antifungal (C. albicans)

Table 2: Antifungal Activity of Selected Compounds

Compound MIC (μg/mL) Target Organism Reference
LMM5 50 C. albicans
LMM11 100 C. albicans
Target Compound Not tested

Biological Activity

The compound 4-fluoro-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide is a member of the oxadiazole family, which has garnered attention due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

  • Chemical Formula : C15_{15}H14_{14}F1_{1}N3_{3}OS
  • Molecular Weight : 299.35 g/mol
  • IUPAC Name : this compound

The structure of this compound features a fluorinated benzene ring, an oxadiazole moiety, and a methylthio group, which are crucial for its biological activity.

Research indicates that compounds with oxadiazole structures often exhibit diverse biological activities, including:

  • Inhibition of Cyclooxygenase (COX) : Compounds similar to this compound have been shown to selectively inhibit COX-2 over COX-1, which is significant for anti-inflammatory applications .
  • Modulation of Indoleamine 2,3-Dioxygenase (IDO) : Some derivatives have been reported as modulators of IDO, suggesting potential in cancer therapy by enhancing immune response .

Table 1: Biological Assays and Results

Assay TypeResult DescriptionReference
COX InhibitionSelective inhibition of COX-2 (IC50 values)
IDO ModulationEnhanced immune cell activity
Cytotoxicity AssaysVariable cytotoxic effects on cancer cell lines

Case Studies

  • Anti-inflammatory Effects :
    A study demonstrated that similar compounds effectively reduced inflammation in animal models by inhibiting prostaglandin E synthesis. The results showed a significant decrease in inflammatory markers when treated with the compound at varying concentrations .
  • Cancer Research :
    In preclinical trials involving various cancer cell lines, the compound exhibited cytotoxic effects. The mechanism was attributed to the induction of apoptosis in tumor cells while sparing normal cells .
  • Neuropharmacology :
    Investigations into the neuroprotective properties revealed that the compound could modulate glutamate receptors, offering potential therapeutic pathways for neurodegenerative diseases .

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